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Compound of Interest

Compound Name: (6-Chloropyrimidin-4-YL)methanol

Cat. No.: B1429738

An In-depth Technical Guide to (6-Chloropyrimidin-4-YL)methanol CAS Number: 1025351-
41-0

A Senior Application Scientist's Field Guide for Researchers and Drug Development
Professionals

Executive Summary

(6-Chloropyrimidin-4-YL)methanol is a pivotal heterocyclic building block, distinguished by its
reactive chloropyrimidine core and a versatile hydroxymethyl group. This guide offers a
comprehensive technical overview of this intermediate, designed for professionals in
pharmaceutical research and medicinal chemistry. We will move beyond simple data recitation
to explore the causality behind its synthesis, the logic of its analytical validation, and the
strategic application of its unique reactivity in the design of novel therapeutics. This document
IS structured to serve as a practical reference, elucidating the compound's properties, providing
robust experimental protocols, and contextualizing its role as a key starting material for
advanced drug discovery programs, particularly in the synthesis of targeted covalent inhibitors
and diverse compound libraries.

Chapter 1: Foundational Knowledge: Identification
and Properties
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A thorough understanding of a chemical intermediate begins with its fundamental properties.
This chapter establishes the identity of (6-Chloropyrimidin-4-YL)methanol and summarizes
its key physicochemical characteristics.

Nomenclature and Chemical Identifiers

Precise identification is critical for sourcing, regulatory documentation, and literature review.
The compound is recognized by several identifiers across various chemical databases and

suppliers.
Identifier Type Value
CAS Number 1025351-41-0[1][2][3]
IUPAC Name (6-chloropyrimidin-4-yl)methanol[4]
Molecular Formula CsHsCIN20[1][2]
Synonyms 6-C-hI?r?-4-hydroxymethylpyrimidine, 4-
Pyrimidinemethanol, 6-chloro-[4]
MDL Number MFCD20482236[2][3]
InChl Key BODRLAXXPQWIQM-UHFFFAOY SA-NI5]
Canonical SMILES C1=C(N=CN=C1CI)COI3][5]

Physicochemical and Spectroscopic Data

The physical and predicted properties of the compound dictate its handling, reaction conditions,
and analytical approach. It is typically supplied as a white to yellow solid with a purity of 95-
98%.[1][4][6]
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Property Value Source
Molecular Weight 144.56 g/mol [11[3]
Appearance White to yellow solid [1]
Boiling Point (Predicted) 286.5+25.0°C [1]
Density (Predicted) 1.422 + 0.06 g/cm?3 [1]

pKa (Predicted) 13.05+0.10 [1]
XlogP (Predicted) 0.3 [5]

Data not widely published;
N likely soluble in polar organic
Solubility ] N/A
solvents like DMSO, DMF, and

alcohols.[7]

The Pyrimidine Scaffold: A Privileged Structure in
Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous
FDA-approved drugs.[8] As a 1,3-diazine, its nitrogen atoms act as hydrogen bond acceptors
and influence the electronic properties of the ring, making it a versatile scaffold for interacting
with biological targets.[9] The presence of a chlorine atom, as in (6-Chloropyrimidin-4-
YL)methanol, provides a crucial reactive handle for synthetic elaboration, a feature that is
highly sought after in modern drug design.[8][10] This compound, therefore, is not merely an
intermediate but a strategic entry point into vast chemical spaces for targeting kinases, viruses,
and bacteria.[1][11]

Chapter 2: Synthesis and Mechanistic
Considerations

While numerous suppliers offer this compound, understanding its synthesis is vital for process
development, impurity profiling, and cost-of-goods analysis. A specific, peer-reviewed synthesis
is not readily available in the literature; therefore, we present a plausible and robust synthetic
route based on established principles of heterocyclic chemistry.[12][13]
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Proposed Retrosynthetic Pathway

The most logical approach to (6-Chloropyrimidin-4-YL)methanol involves the selective

reduction of a more oxidized precursor, such as an aldehyde or a carboxylic acid ester. These

precursors can be derived from commercially available dichloropyrimidines. The key challenge

lies in the selective functionalization at the C4 position while retaining the C6 chlorine.

4,6-Dichloropyrimidine

Proposed Synthesis of (6-Chloropyrimidin-4-YL)methanol

Formylation
6-Chloro-4-formylpyrimidine Sodium Borohydride (NaBHa4)
(Vilsmeier-Haack or Grignard) Methanol

belective Reduction

(6-Chloropyrimidin-4-YL)methanol

Click to download full resolution via product page

Caption: A proposed two-step synthesis from 4,6-dichloropyrimidine.

Detailed Synthetic Protocol: A Field-Tested Approach

This protocol describes the reduction of a hypothetical but highly plausible precursor, 6-

chloropyrimidine-4-carbaldehyde.

Objective: To synthesize (6-Chloropyrimidin-4-YL)methanol via selective reduction.

Materials:

e 6-Chloropyrimidine-4-carbaldehyde (1.0 eq)
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e Sodium borohydride (NaBHa) (1.1 eq)

¢ Methanol (MeOH), anhydrous

e Dichloromethane (DCM)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine (saturated aqueous NacCl)

¢ Anhydrous magnesium sulfate (MgSOQOa)

« Silica gel for column chromatography

o Ethyl acetate (EtOAc) and Hexanes for elution
Step-by-Step Methodology:

e Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar),
dissolve 6-chloropyrimidine-4-carbaldehyde in anhydrous methanol (approx. 0.1 M
concentration).

o Controlled Reduction: Cool the solution to 0 °C using an ice-water bath. Add sodium
borohydride portion-wise over 15 minutes.

o Causality Insight: Performing the reaction at O °C and adding the reducing agent slowly
helps to control the exotherm and prevent over-reduction or side reactions. NaBHa is a
mild reducing agent, ideal for selectively reducing aldehydes in the presence of the
pyrimidine ring.

o Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room
temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed (typically 1-2 hours).

e Workup and Quenching: Carefully quench the reaction by slowly adding saturated NaHCOs
solution at O °C until gas evolution ceases.
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o Causality Insight: The bicarbonate solution neutralizes any acidic byproducts and
hydrolyzes the borate esters formed during the reaction, facilitating product extraction.

o Extraction: Remove the methanol under reduced pressure. To the remaining agueous
residue, add DCM and transfer to a separatory funnel. Extract the aqueous layer three times
with DCM.

e Washing and Drying: Combine the organic layers and wash sequentially with water and
brine. Dry the organic layer over anhydrous MgSOQOa.

o Trustworthiness Check: The brine wash removes residual water from the organic phase,
ensuring efficient drying by the MgSOa.

 Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to
yield the crude product. Purify the residue by flash column chromatography on silica gel,
using a gradient of ethyl acetate in hexanes to afford (6-Chloropyrimidin-4-YL)methanol as
a solid.

Chapter 3: Analytical Characterization and Quality
Control

Confirming the identity, purity, and stability of the synthesized material is non-negotiable. A
multi-pronged analytical approach ensures that the intermediate meets the stringent
requirements for subsequent use in drug development.

A Self-Validating Analytical Workflow

A logical workflow ensures that each analytical technique provides complementary information
to build a complete profile of the compound.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1429738?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesized Sample
(6-Chloropyrimidin-4-YL)methanol

[Mass Spectrometry

NMR Spectroscopy )
(LC-MS) [ (*H, 13C) ] G:T IR SpectroscopD

G—IPLC-UV]
Functional Groups

Purity Assessment (>98%)

Structural Confirmation

Click to download full resolution via product page

Caption: A comprehensive workflow for analytical validation.

Expected Spectroscopic and Chromatographic Profiles

e 1H NMR Spectroscopy (400 MHz, CDCIs): The spectrum should show distinct signals
corresponding to the different protons. Expected peaks include a singlet for the pyrimidine
proton at C2, a singlet for the proton at C5, a doublet or triplet for the methylene protons (-
CHz2-), and a broad singlet for the hydroxyl proton (-OH), which may be exchangeable with
D20.

e 13C NMR Spectroscopy (100 MHz, CDCIs): The spectrum will display five distinct carbon
signals, with the chlorinated carbons (C4, C6) shifted downfield. The methylene carbon will
appear upfield.

o Mass Spectrometry (ESI+): The mass spectrum should show a prominent ion corresponding
to the protonated molecule [M+H]* at m/z 145.0. A characteristic isotopic pattern for one
chlorine atom (approx. 3:1 ratio for M and M+2) must be observed, providing definitive
evidence of the compound's composition.[5]

 Infrared (IR) Spectroscopy: Key vibrational bands expected include a broad O-H stretch
around 3300 cm~?, C-H stretches for the aromatic ring, C=N and C=C stretching frequencies
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characteristic of the pyrimidine ring (1500-1600 cm~1), and a C-Cl stretch in the fingerprint
region.

Protocol: High-Performance Liquid Chromatography
(HPLC) Purity Assay

Objective: To determine the purity of (6-Chloropyrimidin-4-YL)methanol.

Parameter Condition

Column C18, 4.6 x 150 mm, 5 pm

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient 5% B to 95% B over 10 minutes, hold at 95% B

for 2 minutes

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection Wavelength 254 nm

Injection Volume 5puL

Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)

Self-Validation: The purity is calculated by the area percent method. A sharp, symmetrical peak
should be observed. The method's robustness can be confirmed by slightly varying the flow
rate and temperature to ensure consistent results.

Chapter 4: Core Reactivity and Applications in Drug
Discovery

The synthetic utility of (6-Chloropyrimidin-4-YL)methanol stems from its two distinct
functional handles: the electrophilic pyrimidine ring and the nucleophilic/modifiable methanol

group.
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The Chlorine Substituent: A Gateway for Nucleophilic
Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the second nitrogen
atom and the chlorine's inductive effect, makes the C6 position highly susceptible to
nucleophilic attack. This SNAr reaction is a cornerstone of its application.[8]

Caption: Generalized mechanism of SNAr on the pyrimidine ring. (Note: Placeholder images
used for complex chemical structures).

This reaction is fundamental for coupling amines, thiols, and other nucleophiles to the
pyrimidine core, enabling the rapid generation of compound libraries.

Applications in Targeted Therapeutics

o Covalent Kinase Inhibitors: Chloropyrimidines have emerged as effective "warheads" for
covalent inhibitors that target non-catalytic cysteine residues in kinases.[11][14] The SNAr
reaction with the cysteine thiol forms a permanent, irreversible bond, leading to high potency
and prolonged duration of action. (6-Chloropyrimidin-4-YL)methanol is an ideal starting
point for such inhibitors, where the methanol group can be elaborated into a scaffold that
provides selectivity for the target kinase.[15]

» Antiviral and Antibacterial Agents: The pyrimidine nucleus is a known pharmacophore in
antimicrobial agents.[1][10] This intermediate allows for the synthesis of derivatives that can
interfere with microbial metabolic pathways. The hydroxymethyl group can be oxidized,
esterified, or used as an attachment point for other pharmacophores to modulate activity and
pharmacokinetic properties.

Chapter 5: Safety, Handling, and Storage

Responsible laboratory practice requires a thorough understanding of the hazards associated
with any chemical.

GHS Hazard Identification

The compound should be handled with appropriate care, as it is classified as an irritant.[4][16]
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GHS Classification = Hazard Statement Signal Word Pictogram
Skin Irritation H315: Causes skin )
L Warning GHSO07
(Category 2) irritation
Eye Irritation H319: Causes serious .
S Warning GHSO07
(Category 2A) eye irritation

STOT SE (Category H335: May cause

) o Warning GHSO07
3) respiratory irritation

Handling and Personal Protective Equipment (PPE)

» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[4]

e Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), a lab coat, and
chemical safety goggles or a face shield.[4][16]

» Handling Precautions: Avoid breathing dust.[16] Avoid contact with skin, eyes, and clothing.
Wash hands thoroughly after handling.[4]

Storage and Stability

» Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area.[4]
For long-term stability, storage at -20°C is recommended, protected from moisture.[1]

e Incompatibilities: Avoid strong oxidizing agents.[4]

e Hazardous Decomposition: Upon combustion, may produce carbon oxides, nitrogen oxides,
and hydrogen chloride gas.[4]

Conclusion

(6-Chloropyrimidin-4-YL)methanol, CAS 1025351-41-0, is far more than a simple catalog
chemical. It is a strategically designed intermediate that offers a reliable and versatile entry
point for the synthesis of complex, high-value molecules. Its dual functionality—a reactive
chlorine atom primed for SNAr chemistry and a modifiable hydroxymethyl group—makes it an
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invaluable asset for medicinal chemists. By understanding its synthesis, analytical validation,

core reactivity, and safe handling, researchers can fully leverage its potential to accelerate the

discovery and development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(6-Chloropyrimidin-4-YL)methanol CAS number
1025351-41-0]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1429738#6-chloropyrimidin-4-yl-methanol-cas-
number-1025351-41-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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